

In-Depth Technical Guide: **rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5*

Cat. No.: B563376

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is a deuterated analog of the 3-monochloropropanediol (3-MCPD) diester, 1,2-dipalmitoyl-3-chloropropanediol. 3-MCPD and its fatty acid esters are process contaminants found in refined edible oils and fats, and food products containing them. Due to the potential health risks associated with 3-MCPD, accurate quantification of these contaminants is crucial. **rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5** serves as an essential internal standard for the reliable quantification of 3-MCPD esters in various matrices, primarily through isotope dilution mass spectrometry. Its chemical structure, with five deuterium atoms on the glycerol backbone, allows for its differentiation from the non-labeled analyte in mass spectrometric analyses, thereby improving the accuracy and precision of the analytical methods.

Chemical Structure and Physicochemical Properties

The chemical structure of **rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5** is characterized by a glycerol backbone where the hydroxyl groups at positions 1 and 2 are esterified with palmitic acid. A chlorine atom is attached to the third position, and five hydrogen atoms on the glycerol backbone are replaced by deuterium atoms.

Below is a diagram of the chemical structure:

Figure 1: Chemical structure of **rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5**.

Physicochemical Data

The following table summarizes the key physicochemical properties of **rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5**.

Property	Value
Molecular Formula	C ₃₅ H ₆₂ D ₅ ClO ₄
Molecular Weight	592.39 g/mol
CAS Number	1185057-55-9
Appearance	White to Light Yellow Solid
Melting Point	52-54 °C
Solubility	Chloroform, Dichloromethane
Storage Temperature	-20°C
IUPAC Name	(3-chloro-1,1,2,3,3-pentadeuterio-2-hexadecanoyloxypropyl) hexadecanoate
InChI	InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D
InChIKey	MQWXVGSNINWHB-YYRBTATQSA-N
SMILES	[2H]C([2H])(Cl)C([2H]) (OC(=O)CCCCCCCCCCCCCCC)C([2H]) ([2H])OC(=O)CCCCCCCCCCCCCCC

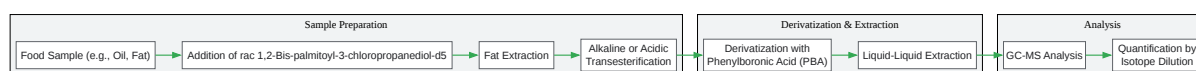
Application in Analytical Chemistry

The primary application of **rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5** is as an internal standard in the quantitative analysis of 3-MCPD fatty acid esters in food and biological matrices. The most common analytical approach is an indirect method that involves the

cleavage of the fatty acid esters to release free 3-MCPD, which is then derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Analytical Workflow

The general workflow for the determination of 3-MCPD esters using **rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5** as an internal standard is depicted in the following diagram.



[Click to download full resolution via product page](#)

Figure 2: General workflow for the analysis of 3-MCPD esters.

Experimental Protocols

Several official methods, such as those from the American Oil Chemists' Society (AOCS) and the International Organization for Standardization (ISO), describe the indirect analysis of 3-MCPD esters.[2][3] The following is a harmonized, detailed protocol based on these methods.

Reagents and Materials

- Solvents: Hexane, diethyl ether, methyl tert-butyl ether (MTBE), methanol, ethyl acetate (all analytical or HPLC grade).
- Internal Standard Stock Solution: Prepare a stock solution of **rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5** in a suitable solvent (e.g., ethyl acetate) at a concentration of 10 µg/mL.
- Transesterification Reagent (Alkaline): Sodium methoxide solution in methanol (e.g., 0.5 M).
- Transesterification Reagent (Acidic): Sulfuric acid in methanol (e.g., 2%).
- Stopping Solution: Acidified sodium chloride solution.

- Derivatization Reagent: Phenylboronic acid (PBA) solution in diethyl ether or acetone/water.
- Anhydrous Sodium Sulfate.

Sample Preparation and Fat Extraction

- Homogenize the food sample if it is not an oil or fat.
- Weigh approximately 1 g of the homogenized sample or oil into a centrifuge tube.
- Add a known amount of the internal standard solution (e.g., 100 μ L of 10 μ g/mL **rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5**).
- For solid or semi-solid samples, perform a fat extraction using an appropriate method (e.g., Soxhlet extraction or a modified QuEChERS approach). For oil samples, this step may be omitted.

Transesterification (Alkaline Method Example)

- To the extracted fat or oil sample containing the internal standard, add 2 mL of hexane and 2 mL of the sodium methoxide solution.
- Vortex the mixture vigorously for 1 minute.
- Allow the reaction to proceed at room temperature for 10 minutes.
- Stop the reaction by adding 3 mL of the acidified sodium chloride solution.
- Vortex and centrifuge to separate the layers. The upper hexane layer contains the fatty acid methyl esters (FAMES) and is discarded. The lower aqueous/methanolic layer contains the free 3-MCPD and 3-MCPD-d5.

Derivatization and Extraction

- To the aqueous/methanolic layer, add 1 mL of the PBA derivatization reagent.
- Vortex the mixture and allow it to react at room temperature for 20 minutes.

- Extract the derivatized 3-MCPD and 3-MCPD-d5 by adding 2 mL of hexane and vortexing for 1 minute.
- Centrifuge to separate the layers.
- Transfer the upper hexane layer to a clean vial.
- Dry the hexane extract over anhydrous sodium sulfate.
- Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 μ L.

GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
 - Injector: Splitless injection at 250°C.
 - Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes. (Note: The temperature program should be optimized for the specific column and instrument).
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
 - Ions to Monitor (for PBA derivatives):
 - 3-MCPD: m/z 147, 196
 - 3-MCPD-d5: m/z 150, 201

Quantification

The concentration of 3-MCPD in the original sample is calculated by comparing the peak area ratio of the native 3-MCPD to the deuterated internal standard (3-MCPD-d5) against a calibration curve prepared with known concentrations of 3-MCPD and a constant concentration of the internal standard.

Conclusion

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is an indispensable tool for the accurate and reliable quantification of 3-MCPD esters in a wide range of food products. Its use as an internal standard in isotope dilution mass spectrometry methods helps to compensate for matrix effects and variations in sample preparation and analysis, leading to high-quality analytical data. The detailed protocol provided in this guide, based on established official methods, offers a robust framework for researchers and analytical chemists working on the determination of these important food contaminants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 3. GSO ISO 18363-1:2021 - Standards Store - Ministry of Commerce and Industry - Sultanate of Oman [dgsm.gso.org.sa]
- To cite this document: BenchChem. [In-Depth Technical Guide: rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563376#rac-1-2-bis-palmitoyl-3-chloropropanediol-d5-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com